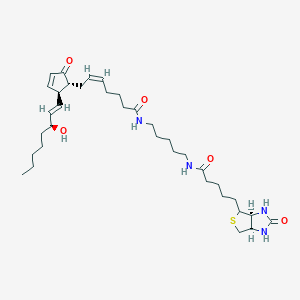

Prostaglandin A2-biotin

Description

Properties

Molecular Formula |

C35H56N4O5S |

|---|---|

Molecular Weight |

644.9 g/mol |

IUPAC Name |

(Z)-N-[5-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enamide |

InChI |

InChI=1S/C35H56N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h4,8,19-22,26-29,31,34,40H,2-3,5-7,9-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b8-4-,21-19+/t26-,27-,28+,29-,31?,34-/m0/s1 |

InChI Key |

CMOWJMGZBDREFB-MCNHMREWSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)O |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |

Synonyms |

PGA2-biotin |

Origin of Product |

United States |

Foundational & Exploratory

Prostaglandin A2-Biotin: A Technical Guide to Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prostaglandin (B15479496) A2-biotin (PGA2-biotin), a crucial tool for studying the biological roles of cyclopentenone prostaglandins (B1171923). This document details its chemical structure, a representative synthesis protocol, and its application in identifying cellular protein targets.

Chemical Structure and Properties

Prostaglandin A2 (PGA2) is a member of the cyclopentenone prostaglandin family, characterized by an unsaturated cyclopentane (B165970) ring. The biotinylated form of PGA2 is an affinity probe designed for the detection and isolation of PGA2-binding proteins. The biotin (B1667282) moiety is typically attached to the carboxylic acid group of PGA2 via a stable amide linkage, often with a spacer arm to minimize steric hindrance.

Below are the key chemical properties of a representative Prostaglandin A2-biotin conjugate:

| Property | Value | Source |

| Formal Name | 9-oxo-15S-hydroxy-prosta-5Z,10,13E-trien-1-oyl-N'-biotinoyl-1,5-diaminopentane | Cayman Chemical |

| Molecular Formula | C₃₅H₅₆N₄O₅S | Cayman Chemical |

| Formula Weight | 644.9 g/mol | Cayman Chemical |

| Purity | ≥95% | Cayman Chemical |

| Formulation | A solution in ethanol | Cayman Chemical |

Synthesis of this compound

The synthesis of this compound typically involves the formation of an amide bond between the carboxylic acid of Prostaglandin A2 and an amine-functionalized biotin derivative. A common strategy employs a carbodiimide-mediated coupling reaction.

Representative Synthesis Protocol:

Objective: To synthesize this compound via amide coupling.

Materials:

-

Prostaglandin A2 (PGA2)

-

Biotin-amine (e.g., N-(5-Aminopentyl)biotinamide)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

-

NMR spectrometer

Procedure:

-

Activation of PGA2:

-

Dissolve Prostaglandin A2 (1 equivalent) in anhydrous DMF.

-

Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of PGA2. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Coupling with Biotin-Amine:

-

In a separate flask, dissolve the biotin-amine derivative (1.1 equivalents) in anhydrous DMF.

-

Add triethylamine (TEA) (2 equivalents) to the biotin-amine solution.

-

Slowly add the activated PGA2-NHS ester solution to the biotin-amine solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Collect the fractions containing the desired product and lyophilize to obtain the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

-

Biological Activity and Quantitative Data

Prostaglandin A2 is known to exhibit a range of biological activities, most notably the induction of apoptosis in various cancer cell lines.[1][2] The biotinylated form retains this activity and serves as a valuable tool for identifying the cellular proteins that mediate these effects.[3]

| Cell Line | IC₅₀ of Prostaglandin A2 | Reference |

| HCT-116 (human colon carcinoma) | Data not explicitly found for PGA2, but apoptosis is induced.[1] | [1] |

| MCF-7 (human breast carcinoma) | Data not explicitly found for PGA2, but apoptosis is induced. | [4] |

| K562 (human erythroleukemia) | Proliferation is inhibited, but specific IC₅₀ is not provided.[3] | [3] |

| Binding Partner | Binding Affinity (Kd) of PGA2 | Reference |

| Human Serum Albumin | ~20.8 µM (Ka = 4.8 x 10⁴ M⁻¹) | [5] |

Note: Specific binding affinities of this compound to its cellular protein targets have not been extensively quantified in the available literature.

Signaling Pathways

Prostaglandin A2 is known to induce apoptosis through multiple pathways. One key mechanism involves the activation of the intrinsic apoptotic pathway.[2] Another identified pathway in colorectal cancer cells is a p53-dependent mechanism.[1]

Caption: PGA2-induced apoptosis involves both intrinsic (mitochondrial) and extrinsic pathways.

Experimental Workflow for Target Identification

This compound is a powerful tool for identifying the cellular proteins that it interacts with. The general workflow involves a pull-down assay followed by mass spectrometry-based protein identification.

Caption: A typical workflow for identifying protein targets of PGA2-biotin.

Detailed Protocol for Pull-Down Assay:

Objective: To isolate and identify cellular proteins that bind to this compound.

Materials:

-

Cells of interest cultured to ~80-90% confluency

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

SDS-PAGE gels

-

Coomassie blue or silver stain

-

Mass spectrometer

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Incubation with PGA2-Biotin:

-

Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with this compound at a predetermined concentration for 2-4 hours at 4°C with gentle rotation. A control incubation without PGA2-biotin or with biotin alone should be performed in parallel.

-

-

Capture of Biotinylated Complexes:

-

Add pre-washed streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant.

-

Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by incubating with an elution buffer containing a high concentration of free biotin.

-

-

Protein Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise the protein bands of interest that are present in the PGA2-biotin sample but absent or significantly reduced in the control lanes.

-

-

Protein Identification by Mass Spectrometry:

-

Perform in-gel digestion of the excised protein bands (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS data against a protein sequence database.

-

This comprehensive guide provides a foundation for researchers to synthesize, utilize, and understand the biological implications of this compound. Further experimental optimization will be necessary to tailor these protocols to specific research questions and cellular systems.

References

- 1. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin A2 protein interactions and inhibition of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of prostaglandins with blood plasma proteins. Comparative binding of prostaglandins A2, F2α and E2 to human plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Biotinylated Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biological functions and applications of biotinylated prostaglandins (B1171923). By covalently attaching a biotin (B1667282) molecule, these modified lipids become powerful affinity probes, enabling researchers to investigate the complex roles of prostaglandins in cellular signaling, receptor pharmacology, and molecular interactions. This document details their primary applications, summarizes key quantitative data, provides explicit experimental protocols, and visualizes the associated pathways and workflows.

Core Concepts: The Role of Biotinylation

Prostaglandins (PGs) are lipid autacoids derived from arachidonic acid that mediate a vast array of physiological and pathological processes. However, studying their direct molecular interactions is challenging due to their transient nature and complex signaling networks. Biotinylation attaches a high-affinity tag to the prostaglandin (B15479496) molecule. This tag does not typically abrogate the parent molecule's fundamental biological activity but allows for highly specific and robust detection and purification through its interaction with streptavidin or avidin (B1170675) (KD ~ 10⁻¹⁵ M).

The primary function of a biotinylated prostaglandin is to serve as an affinity probe . This allows for:

-

Identification of Molecular Targets: Isolating and identifying novel protein binding partners, including receptors and enzymes, through affinity pull-down assays coupled with mass spectrometry.[1]

-

Receptor Localization and Visualization: Mapping the distribution of prostaglandin receptors and binding sites on cell surfaces and within tissues using fluorescently or enzymatically labeled streptavidin.

-

Elucidation of Signaling Pathways: Dissecting complex signaling cascades by isolating specific ligand-receptor complexes and their downstream effectors.[2]

Key Biological Applications and Findings

Identification of Novel Protein Targets and PPAR-Independent Effects

Cyclopentenone prostaglandins (cyPGs), such as Prostaglandin A1 (PGA1) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known to exert anti-proliferative and anti-inflammatory effects, partly through the activation of the nuclear receptor PPARγ. However, they also have significant PPAR-independent activities. Biotinylated analogs have been instrumental in exploring these alternative mechanisms.

A key study utilized a biotinylated analog of PGA1, termed PGA1-biotinamide (PGA1-B). Researchers found that while PGA1-B retained the anti-proliferative and inflammatory gene-inhibiting effects of its unmodified counterpart, it did not activate PPARγ.[2][3] This critical finding established PGA1-B as a valuable tool for identifying PPAR-independent cellular targets. Through proteomic approaches using this probe, a novel set of PGA1-B targets were identified, including proteins involved in stress response, cytoskeletal regulation, and metabolism.[2] Similarly, 15d-PGJ2-biotin is designed as an affinity probe to detect its interactions with nuclear receptors and other protein binding partners, aiding in the elucidation of its mechanisms of action.[4]

Receptor Localization and Characterization

Biotinylated prostaglandin analogs are powerful tools for labeling and localizing their cognate receptors. A biotinylated derivative of a thromboxane (B8750289) A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist was synthesized to serve as a specific probe.[3] When applied to platelets and combined with fluorescein (B123965) isothiocyanate (FITC)-labeled avidin, this probe allowed for the direct fluorescent labeling of TXA2/PGH2 receptors on the plasma membrane. This experiment confirmed that a significant pool of these receptors resides on the external surface of platelets, providing crucial information about their accessibility and localization.[3]

Quantitative Data on Biological Activity

While comprehensive data comparing the binding affinities of biotinylated prostaglandins to their native counterparts is limited, available studies indicate that biological activity is often retained. The modification's impact can range from negligible to a functional alteration, such as the loss of PPARγ activation by PGA1-B, which becomes a useful experimental feature.[2]

Below is a summary of relevant quantitative data for a biotinylated antagonist and other key non-biotinylated prostaglandin analogs for context.

| Compound/Analog | Target Receptor/Process | Bioassay/Metric | Value | Reference(s) |

| Biotinylated Analogues | ||||

| SQB (Biotinylated TXA2/PGH2 Antagonist) | TXA2/PGH2 Receptor | Inhibition of U46619-induced platelet aggregation | IC₅₀ = 275 nM | [3] |

| PGA1-Biotinamide (PGA1-B) | PPARγ | PPARγ Activation | No activation observed | [2] |

| Reference Non-Biotinylated Analogues | ||||

| Travoprost acid | FP Receptor | Binding Affinity | Kᵢ = 35 nM | [5] |

| Latanoprost acid | FP Receptor | Binding Affinity | Kᵢ = 98 nM | [5] |

| Bimatoprost acid | FP Receptor | Binding Affinity | Kᵢ = 83 nM | [5] |

| Bimatoprost acid | EP1 Receptor | Binding Affinity | Kᵢ = 95 nM | [5] |

| Picotamide (B163162) | TXA2 Receptor | Binding Affinity ([³H]U46619 displacement) | Kᵢ = 1648 nM | [6] |

| ONO 11120 | TXA2 Receptor | Binding Affinity ([³H]U46619 displacement) | Kᵢ = 42 nM | [6] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the two primary applications of biotinylated prostaglandins. Researchers should optimize concentrations, incubation times, and buffer compositions for their specific experimental systems.

Protocol 1: Identification of Protein Binding Partners via Affinity Pull-Down

This protocol outlines the procedure for capturing and identifying proteins that interact with a specific biotinylated prostaglandin.

Materials:

-

Biotinylated prostaglandin of interest

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell culture or tissue sample

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, or 20 mM ammonium (B1175870) bicarbonate with 1 mM biotin for competitive elution)

-

Magnetic rack (for magnetic beads) or centrifuge

-

End-over-end rotator

Methodology:

-

Bead Preparation and Equilibration: a. Resuspend the streptavidin bead slurry and transfer the required volume (e.g., 50 µL of slurry for 10-50 µg of protein) to a fresh microcentrifuge tube.[7] b. Place the tube on a magnetic rack to pellet the beads. Remove and discard the supernatant. c. Add 500 µL of Binding/Wash Buffer to the beads, resuspend, pellet, and discard the supernatant. Repeat this wash step two more times for a total of three washes.[7]

-

Immobilization of Biotinylated Probe (Optional but Recommended): a. Resuspend the equilibrated beads in Binding/Wash Buffer containing the biotinylated prostaglandin at a desired concentration. b. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the probe to bind to the beads. c. Pellet the beads and wash three times with Binding/Wash Buffer to remove any unbound probe.

-

Cell Lysis and Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in ice-cold Lysis Buffer. c. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the cleared supernatant to a new tube. Determine protein concentration using a standard assay (e.g., BCA).

-

Binding of Target Proteins: a. Add the cleared cell lysate (e.g., 500 µg - 1 mg total protein) to the tube containing the prostaglandin-bound streptavidin beads. b. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

-

Washing: a. Pellet the beads using the magnetic rack or centrifugation. Discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Binding/Wash Buffer. Invert the tube several times to wash. c. Pellet the beads and discard the supernatant. Repeat the wash step at least four more times to ensure removal of non-specific binders.

-

Elution of Bound Proteins: a. After the final wash, remove all supernatant. b. To elute, resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by Western blot or mass spectrometry. c. Alternatively, for native protein elution, use a competitive buffer such as 1 mM biotin in 20 mM ammonium bicarbonate.[8] d. Pellet the beads and carefully collect the supernatant, which contains the eluted proteins.

-

Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interactors. b. For unbiased discovery, identify the full spectrum of binding partners using mass spectrometry (LC-MS/MS).

Protocol 2: Cellular Localization of Binding Sites via Fluorescence Microscopy

This protocol describes how to visualize the location of prostaglandin binding sites on or within cells using a fluorescent streptavidin conjugate.

Materials:

-

Biotinylated prostaglandin of interest

-

Cells grown on glass coverslips in a culture plate

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Blocking Buffer (e.g., PBS with 10% Fetal Bovine Serum or 1% BSA)

-

Streptavidin-FITC (or other fluorophore) conjugate

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope

Methodology:

-

Cell Preparation and Probe Incubation: a. Plate cells on glass coverslips and grow to the desired confluency. b. Treat the live cells with the biotinylated prostaglandin in culture media for a specified time to allow binding to its target sites. Include a vehicle-only control. c. Gently wash the cells three times with PBS to remove the unbound probe.

-

Fixation: a. Fix the cells by incubating with a fixative solution. For example, add 2 mL of 100% methanol (B129727) and incubate for 5 minutes at room temperature.[9] Alternatively, use 4% paraformaldehyde for 15 minutes. b. Wash the cells twice with PBS.

-

Blocking: a. Add Blocking Buffer to the coverslips and incubate for 20-30 minutes at room temperature. This step minimizes non-specific binding of the streptavidin conjugate.[9]

-

Detection with Streptavidin-Fluorophore: a. Dilute the streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC at 1:500) in Blocking Buffer.[9] b. Remove the blocking solution from the coverslips and add the diluted streptavidin conjugate. c. Incubate for 1 hour at room temperature in the dark to prevent photobleaching.

-

Final Washes and Mounting: a. Wash the cells three to five times with PBS for 5 minutes each to remove unbound streptavidin conjugate. b. Briefly rinse with deionized water. c. Mount the coverslips onto glass slides using a mounting medium, optionally containing DAPI.

-

Imaging: a. Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., a FITC filter). b. Capture images to document the subcellular localization of the biotinylated prostaglandin signal.

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.

References

- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A biotinylated analog of the anti-proliferative prostaglandin A1 allows assessment of PPAR-independent effects and identification of novel cellular targets for covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. usherbrooke.ca [usherbrooke.ca]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Prostaglandin A2 Signaling Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2) is a member of the cyclopentenone prostaglandin family, characterized by a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring. Unlike classical prostaglandins (B1171923) that primarily signal through G-protein coupled receptors, PGA2 exerts its diverse biological effects, including potent anti-inflammatory, anti-neoplastic, and anti-viral activities, largely through receptor-independent mechanisms.[1][2] A principal mode of action for PGA2 involves the formation of covalent Michael adducts with nucleophilic cysteine residues in target proteins, thereby modulating their function.[3][4] This guide provides a comprehensive overview of the core signaling pathways of PGA2, with a focus on its direct molecular targets and downstream effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers in drug discovery and development.

Core Signaling Mechanisms of Prostaglandin A2

The bioactivity of PGA2 is intrinsically linked to its electrophilic nature, enabling it to interact directly with and modify cellular proteins. This contrasts with many other prostaglandins that rely on cell surface receptor binding to initiate signaling cascades.

Covalent Adduct Formation

The defining feature of PGA2's mechanism of action is its ability to form covalent bonds with cellular proteins.[3][5] The α,β-unsaturated carbonyl group in the cyclopentenone ring acts as a Michael acceptor, reacting with the thiol groups of cysteine residues in target proteins.[4] This irreversible modification can alter the protein's conformation, activity, and interaction with other molecules, thereby triggering downstream signaling events.

Direct Molecular Targets

Several key cellular proteins have been identified as direct targets of PGA2 and other cyclopentenone prostaglandins.

-

Nuclear Factor-kappa B (NF-κB): PGA2 has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition can occur through the direct covalent modification of critical cysteine residues on the NF-κB subunits, such as p65 and p50.[4][6] This modification can interfere with the DNA binding activity of NF-κB, preventing the transcription of pro-inflammatory genes.[4]

-

Nur77 (NR4A1): PGA2 has been identified as an endogenous ligand for the orphan nuclear receptor Nur77.[7] It forms a covalent adduct with a cysteine residue (Cys566) within the ligand-binding domain of Nur77, leading to the activation of its transcriptional activity.[7] Nur77 is involved in regulating cellular proliferation, apoptosis, and inflammation.

-

Mitochondria: PGA2 can directly interact with mitochondria to induce the intrinsic pathway of apoptosis.[8] This interaction, which is dependent on the thiol-reactivity of PGA2, leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[8]

Key Signaling Pathways Modulated by Prostaglandin A2

PGA2's interaction with its molecular targets initiates several downstream signaling cascades that are central to its biological effects, particularly in the context of cancer and inflammation.

Apoptosis Induction

PGA2 is a potent inducer of apoptosis in various cancer cell lines, acting through both caspase-dependent and -independent mechanisms.[1][2]

-

Caspase-Dependent Apoptosis: In colorectal cancer cells (HCT116), PGA2 has been shown to induce apoptosis via a pathway involving the DNA-activated protein kinase (DNA-PK).[1][9] PGA2 treatment leads to the activation of DNA-PK, which in turn phosphorylates and activates the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates the expression of Death Receptor 5 (DR5), initiating the caspase cascade and culminating in apoptosis.[1][9]

-

Caspase-Independent Apoptosis: In hepatocellular carcinoma cell lines (Hep 3B and Hep G2), PGA2 induces apoptosis through a mechanism that does not involve the activation of caspases.[2] This suggests an alternative cell death pathway that is initiated by PGA2 in a cell-type-specific manner.

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory effects of PGA2.[6] As mentioned, PGA2 can directly modify NF-κB subunits. Additionally, cyclopentenone prostaglandins can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[6] By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of inflammatory genes.

MAPK and JAK/STAT Signaling Pathways

The direct and specific effects of PGA2 on the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are less well-defined compared to its actions on apoptosis and NF-κB. However, studies on its precursor, Prostaglandin E2 (PGE2), provide some insights. PGE2 has been shown to activate the ERK1/2 branch of the MAPK pathway and the STAT3 signaling protein. It is important to note that one study has suggested that PGA2 can block cell cycle progression without altering MAPK stimulation. Therefore, the precise role of PGA2 in modulating these pathways requires further investigation to be definitively established.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of Prostaglandin A2.

| Biological Effect | Cell Line | Parameter | Value | Reference |

| Inhibition of LPS-induced IL-6 production | RAW264.7 | IC50 | 9.00 μM | |

| Reduction in cell number (24h) | HeLa | Concentration | 20 µg/ml | |

| Reduction in cell number (48h) | HeLa | Concentration | 20 µg/ml | |

| Reduction in cell number (24h) | MCF-7 | Concentration | 20 µg/ml | |

| Reduction in cell number (48h) | MCF-7 | Concentration | 20 µg/ml |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Prostaglandin A2 signaling pathway.

Western Blot Analysis of p53 Phosphorylation

This protocol describes the detection of phosphorylated p53 in cells treated with PGA2.

1. Cell Culture and Treatment:

- Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.

- Treat cells with desired concentrations of PGA2 (e.g., 0, 5, 10, 15 µg/mL) for a specified time (e.g., 18 hours).

- Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- Wash cells twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).

- Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes with vortexing every 10 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant (protein extract).

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

- Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

- Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

- Run the gel at 100-120 V until the dye front reaches the bottom.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 30V in a cold room.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against phospho-p53 (e.g., Ser15) diluted in blocking buffer overnight at 4°C with gentle agitation.

- Also, probe separate membranes with antibodies against total p53 and a loading control (e.g., β-actin or GAPDH).

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Quantification:

- Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

- Incubate the membrane with the ECL substrate for 1-5 minutes.

- Capture the chemiluminescent signal using a digital imaging system or X-ray film.

- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-p53 and total p53 bands to the loading control.

DNA-PK Kinase Assay

This protocol outlines an in vitro assay to measure the kinase activity of DNA-PK in the presence of PGA2.

1. Reagents and Materials:

- Purified DNA-PK enzyme

- DNA-PK peptide substrate

- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

- Activating DNA (e.g., calf thymus DNA)

- [γ-³²P]ATP

- PGA2 dissolved in a suitable solvent (e.g., DMSO)

- Phosphocellulose paper

- Scintillation counter

2. Kinase Reaction:

- Prepare a reaction mixture containing kinase buffer, activating DNA, and the DNA-PK peptide substrate.

- Add the purified DNA-PK enzyme to the reaction mixture.

- Add varying concentrations of PGA2 or vehicle control to the reaction tubes.

- Pre-incubate the mixture for 10 minutes at 30°C.

- Initiate the kinase reaction by adding [γ-³²P]ATP.

- Incubate the reaction for a specified time (e.g., 10-30 minutes) at 30°C.

3. Termination of Reaction and Measurement of Radioactivity:

- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

- Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

- Dry the phosphocellulose paper.

- Measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the kinase activity as the amount of phosphate incorporated into the substrate per unit time.

- Determine the effect of PGA2 on DNA-PK activity by comparing the activity in the presence of PGA2 to the vehicle control.

Visualizations

The following diagrams illustrate the key signaling pathways of Prostaglandin A2.

References

- 1. Retracted: Modulation of Stat3 activation by the cytosolic phospholipase A2alpha and cyclooxygenase-2-controlled prostaglandin E2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Modulation of Stat3 activation by the cytosolic phospholipase A2α and cyclooxygenase-2-controlled prostaglandin E2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin A2 blocks the activation of G1 phase cyclin-dependent kinase without altering mitogen-activated protein kinase stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Prostaglandin A2 induces caspase-independent apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Prostaglandin A2: A Comprehensive Technical Guide to its Role in Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) A2 (PGA2), a member of the cyclopentenone prostaglandin family, has garnered significant attention in cancer research for its potent anti-proliferative effects. Unlike many other prostaglandins (B1171923) that can promote inflammation and cell growth, PGA2 exhibits a remarkable ability to inhibit cell division and induce cell death in a wide variety of cancer cell types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-proliferative actions of PGA2, with a focus on its induction of apoptosis and cell cycle arrest. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and drug development efforts in this promising area of oncology.

Quantitative Data on the Anti-Proliferative Effects of Prostaglandin A2

The anti-proliferative activity of PGA2 is dose-dependent and varies across different cell lines. The following table summarizes key quantitative data from various studies, providing a comparative overview of its potency.

| Cell Line | Assay Type | Concentration | Effect | Reference |

| HeLa (Cervical Carcinoma) | Cell Count | 20 µg/mL | 25% reduction in cell number after 24h; 39% reduction after 48h.[1] | [1] |

| MCF-7 (Breast Carcinoma) | Cell Count | 20 µg/mL | 52% reduction in cell number after 24h; 80% reduction after 48h.[1] | [1] |

| HCT116 (Colorectal Carcinoma) | Annexin V Assay | 15 µg/mL | Induction of apoptosis.[2] | [2] |

| HCT116 p53-/- (Colorectal Carcinoma) | Annexin V Assay | 15 µg/mL | Induction of apoptosis (less potent than in p53+/+ cells).[3][4] | [3][4] |

| H1299 (Lung Carcinoma) | Cell Count | 45 µM | Inhibition of cell proliferation.[5] | [5] |

| NIH 3T3 (Fibroblast) | Flow Cytometry | 25 µM | Cell cycle arrest at G1 and G2/M phases.[6] | [6] |

| Hep 3B (Hepatocellular Carcinoma) | DAPI Staining | Not Specified | Inhibition of growth and induction of apoptosis.[7] | [7] |

| Hep G2 (Hepatocellular Carcinoma) | DAPI Staining | Not Specified | Inhibition of growth and induction of apoptosis.[7] | [7] |

| HTLV-I-infected MT-2 cells | Proliferation Assay | Not Specified | Inhibition of proliferation, arrest at G1/S interface.[8] | [8] |

Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest

PGA2 exerts its anti-proliferative effects primarily through two interconnected cellular processes: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Induction of Apoptosis

PGA2 is a potent inducer of apoptosis in cancer cells through both p53-dependent and p53-independent signaling pathways.

p53-Dependent Apoptotic Pathway: In cancer cells with wild-type p53, such as HCT116 colorectal carcinoma cells, PGA2 treatment leads to the activation of a DNA Damage-Activated Protein Kinase (DNA-PK)-p53-DR5 signaling cascade.[2][9] This culminates in the activation of caspases and subsequent execution of apoptosis.[9][10]

p53-Independent Apoptotic Pathway: Notably, PGA2 can also induce apoptosis in cancer cells lacking functional p53. In HCT116 p53-/- cells, PGA2 treatment upregulates the expression of Death Receptor 5 (DR5) through an ATF4-CHOP-mediated pathway.[3] This demonstrates the versatility of PGA2 in targeting a broad range of tumors, irrespective of their p53 status.

Furthermore, in some cancer cell lines, such as hepatocellular carcinoma cells Hep 3B and Hep G2, PGA2 has been shown to induce apoptosis through a caspase-independent pathway.[7]

Cell Cycle Arrest

PGA2 effectively halts the progression of the cell cycle, primarily at the G1 and G2/M phases.[6] In breast carcinoma MCF-7 cells, treatment with PGA2 leads to a G1 arrest.[11] This is associated with a significant decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4), key regulators of the G1/S transition.[11] Concurrently, PGA2 induces the expression of the cyclin-dependent kinase inhibitor p21, which further contributes to the inhibition of cdk2 activity.[11] The retinoblastoma protein (Rb), a critical substrate of cdk4 and cdk2, remains in its underphosphorylated, active state, thereby preventing the progression of cells from G1 to S phase.[11]

Interaction with Heat Shock Proteins

An intriguing aspect of PGA2's mechanism of action is its interplay with heat shock proteins (HSPs). PGA2 treatment has been shown to induce the expression of the HSP70 gene family.[9][12] This induction is transcriptionally regulated and dependent on the activation of the heat shock factor (HSF).[12] The induction of HSP70 appears to be linked to the anti-proliferative effects of PGA2, suggesting a potential role for HSP70 in mediating these effects.[9][12] Furthermore, PGA2 has been reported to form covalent bonds with various cellular proteins, and this binding correlates with the inhibition of proliferation.[13] While the specific protein targets are not fully elucidated, it is plausible that direct interaction with or modulation of HSPs could be a key component of PGA2's anti-cancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments cited in the literature on PGA2 and cell proliferation.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

Prostaglandin A2 (PGA2) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of PGA2 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the PGA2 dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium (B1200493) iodide (PI) and analyzing it via flow cytometry.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

PGA2 stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentration of PGA2 for the specified time.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol details the detection of apoptosis by staining for phosphatidylserine (B164497) externalization using Annexin V-FITC and assessing membrane integrity with propidium iodide (PI).

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

PGA2 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with PGA2 as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour. This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

Prostaglandin A2 demonstrates significant potential as an anti-cancer agent due to its robust ability to inhibit cell proliferation through the induction of apoptosis and cell cycle arrest. Its effectiveness in both p53-proficient and -deficient cancer cells highlights its broad therapeutic window. The interaction of PGA2 with the heat shock protein machinery presents an additional layer of complexity and a potential avenue for therapeutic exploitation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and application of PGA2 in the fight against cancer. Further investigation into the precise molecular targets of PGA2 and its efficacy in in vivo models will be crucial for its translation into clinical practice.

References

- 1. The effects of prostaglandin A2 on cell growth, cell cycle status and apoptosis induction in HeLa and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandin A2 induces caspase-independent apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative anti-viral and anti-proliferative activity of PGA1 and PGJ2 against HTLV-I-infected MT-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin A2 protein interactions and inhibition of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin A2 and Apoptosis Induction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2), a member of the cyclopentenone prostaglandin family, has emerged as a significant inducer of apoptosis in a variety of cancer cell lines. Its ability to trigger programmed cell death through multiple, context-dependent signaling pathways has positioned it as a molecule of interest in oncology research and drug development. This technical guide provides an in-depth overview of the core mechanisms of PGA2-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of PGA2 and related compounds.

Introduction

Prostaglandin A2 is a naturally occurring eicosanoid characterized by an α,β-unsaturated carbonyl group in its cyclopentenone ring. This structural feature is crucial for its biological activity, including its potent anti-proliferative and pro-apoptotic effects. PGA2 has been shown to induce apoptosis in various cancer cell lines, including those derived from cervical, breast, and colon cancers, as well as leukemia.[1] The mechanisms governing this process are multifaceted and can be broadly categorized into caspase-dependent and caspase-independent pathways, often dictated by the specific cellular context and p53 status.[1] This guide will explore the primary signaling pathways, summarize the quantitative effects of PGA2 on cancer cells, and provide detailed methodologies for studying these phenomena in a laboratory setting.

Quantitative Data on PGA2-Induced Apoptosis

The efficacy of Prostaglandin A2 in inducing apoptosis varies across different cell lines and is dependent on factors such as concentration and duration of exposure. This section summarizes key quantitative data to provide a comparative overview of PGA2's pro-apoptotic activity.

Table 1: IC50 Values of Prostaglandin A2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Carcinoma | ~67.8 (20 µg/ml) | 48 | [2] |

| MCF-7 | Breast Carcinoma | ~67.8 (20 µg/ml) | 48 | [2] |

Note: IC50 values can vary based on experimental conditions. The provided values are approximations based on reported data.

Table 2: Percentage of Apoptotic Cells Following PGA2 Treatment

| Cell Line | PGA2 Concentration | Exposure Time (h) | Percentage of Apoptotic Cells | Assay Method | Reference |

| HeLa | 20 µg/ml | 48 | Significant increase in sub-G0/G1 peak | Flow Cytometry (Cell Cycle Analysis) | [2] |

| MCF-7 | 20 µg/ml | 48 | Significant increase in sub-G0/G1 peak | Flow Cytometry (Cell Cycle Analysis) | [2] |

| HCT116 (p53+/+) | 15 µg/ml | 18 | ~35% | Annexin V Assay | |

| HCT116 (p53-/-) | 15 µg/ml | 30 | ~30% | Annexin V Assay | [3] |

| HL-60 | Not Specified | Not Specified | Accumulation of hypodiploid and Annexin V positive cells | Flow Cytometry | [4] |

Signaling Pathways in PGA2-Induced Apoptosis

Prostaglandin A2 triggers apoptosis through several distinct signaling pathways. The selection of a particular pathway is often cell-type specific and can be influenced by the genetic background of the cancer cells, most notably the status of the tumor suppressor protein p53.

p53-Dependent Pathway

In cancer cells with wild-type p53, such as HCT116 cells, PGA2 can induce apoptosis through a p53-dependent mechanism.[5] This pathway involves the activation of DNA-activated protein kinase (DNA-PK), which in turn phosphorylates and activates p53.[5] Activated p53 then transcriptionally upregulates a suite of pro-apoptotic target genes, including BAX, PUMA, NOXA, and critically, DR5 (Death Receptor 5).[5] The upregulation of DR5 sensitizes the cells to apoptosis, leading to the activation of the extrinsic apoptosis pathway.

PGA2 p53-Dependent Apoptotic Pathway

ATF4-CHOP-DR5 Pathway (p53-Independent)

In cancer cells lacking functional p53, such as HCT116 p53-/- cells, PGA2 can still induce apoptosis through a p53-independent pathway involving endoplasmic reticulum (ER) stress. This pathway is initiated by the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). CHOP, a key transcription factor in the ER stress response, then directly upregulates the expression of DR5, leading to caspase-dependent apoptosis. This demonstrates a crucial alternative mechanism by which PGA2 can eliminate cancer cells, regardless of their p53 status.

Direct Mitochondrial Interaction and the Intrinsic Pathway

PGA2 has been shown to directly interact with mitochondria to activate the intrinsic apoptotic pathway.[4] This interaction leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[1] Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1] This direct action on mitochondria can occur independently of the Bcl-2 family of proteins.[4]

PGA2-Induced Intrinsic Apoptotic Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PGA2-induced apoptosis.

Annexin V Staining for Apoptosis Detection

This protocol is for the detection of phosphatidylserine (B164497) externalization, an early marker of apoptosis, using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Prostaglandin A2 (PGA2)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of PGA2 for the specified duration. Include a vehicle-treated control group.

-

Cell Harvesting:

-

Adherent cells: Gently detach the cells using trypsin-EDTA. Neutralize the trypsin with serum-containing medium and collect the cells.

-

Suspension cells: Collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Annexin V Staining Workflow

Western Blotting for Cleaved Caspase-3

This protocol details the detection of the activated (cleaved) form of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with PGA2, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL assay kit

-

Paraformaldehyde (for fixing)

-

Permeabilization solution (e.g., Triton X-100 or saponin)

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation and Fixation: Prepare cells (on slides or in suspension) and fix them with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 2-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the incorporated fluorescent label in apoptotic cells.

Cytochrome c Release Assay

This protocol describes the detection of cytochrome c translocation from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Mitochondria/Cytosol Fractionation Kit

-

Lysis buffer

-

Dounce homogenizer

-

Centrifuge

-

Western blotting reagents (as described in section 4.2)

-

Primary antibody against cytochrome c

-

Primary antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)

Procedure:

-

Cell Treatment and Harvesting: Treat cells with PGA2 and harvest them.

-

Cell Fractionation:

-

Resuspend the cell pellet in the provided lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Perform differential centrifugation according to the kit manufacturer's instructions to separate the cytosolic and mitochondrial fractions.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting:

-

Perform Western blotting on both fractions as described in section 4.2.

-

Probe separate membranes with antibodies against cytochrome c, a mitochondrial marker (to check for contamination in the cytosolic fraction), and a cytosolic marker (to ensure equal loading of the cytosolic fraction).

-

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Conclusion

Prostaglandin A2 is a potent inducer of apoptosis in a wide range of cancer cells, acting through diverse and intricate signaling pathways. Its ability to trigger cell death in both p53-proficient and -deficient cells highlights its potential as a versatile anti-cancer agent. Understanding the molecular mechanisms of PGA2-induced apoptosis, facilitated by the experimental protocols detailed in this guide, is crucial for the rational design of novel therapeutic strategies. The quantitative data and pathway visualizations provided herein offer a solid foundation for researchers to further explore and harness the pro-apoptotic properties of PGA2 in the fight against cancer. Further investigation into the in vivo efficacy and safety of PGA2 and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Induction of apoptosis dependent on caspase activities and growth arrest in HL-60 cells by PGA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of prostaglandin A2 on cell growth, cell cycle status and apoptosis induction in HeLa and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin A2: A Comprehensive Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A2 (PGA2), a member of the cyclopentenone prostaglandin family, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the core mechanisms underlying PGA2's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The primary mechanisms discussed include the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the induction of the cytoprotective Heat Shock Protein 70 (HSP70). This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel anti-inflammatory agents.

Core Anti-inflammatory Mechanisms of Prostaglandin A2

Prostaglandin A2 exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. PGA2 has been shown to potently inhibit this pathway. The canonical NF-κB activation cascade involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate gene transcription. PGA2 is understood to interfere with this process, preventing the degradation of IκBα and thereby sequestering NF-κB in the cytoplasm.

Induction of Heat Shock Protein 70 (HSP70)

Heat Shock Protein 70 (HSP70) is a molecular chaperone with potent cytoprotective and anti-inflammatory functions. PGA2 has been identified as an inducer of HSP70 expression.[1][2] The induction of HSP70 by PGA2 is a rapid and dose-dependent response.[1] This increased expression of HSP70 is associated with the activation of the Heat Shock Factor (HSF), the primary transcription factor for heat shock proteins.[1] The anti-inflammatory effects of HSP70 are multifaceted, including the inhibition of pro-inflammatory signaling pathways and the protection of cells from stress-induced damage.

Quantitative Data on the Anti-inflammatory Effects of Prostaglandin A2

The following tables summarize the dose-dependent effects of prostaglandins (B1171923) on key inflammatory markers. While specific data for PGA2 is limited in publicly available literature, the data for Prostaglandin E2 (PGE2), another key prostaglandin with recognized anti-inflammatory activities, provides a valuable reference for the potential efficacy of this class of molecules.

Table 1: Dose-Dependent Inhibition of TNF-α Production by PGE2

| PGE2 Concentration | TNF-α Release (pg/ml) - Infection-free | TNF-α Release (pg/ml) - Peritonitis |

| 0 ng/ml (Control) | 3225 | 4100 |

| 100 ng/ml | - | 545 |

| 1000 ng/ml | 353 | - |

| Data extracted from a study on human peritoneal macrophages stimulated with LPS.[3] |

Table 2: Dose-Dependent Effect of PGE2 on IL-6 and IL-8 Production

| Treatment | IL-6 mRNA Expression (Fold Change) | IL-8 mRNA Expression (Fold Change) |

| Control | 1.0 | 1.0 |

| PGE2 (20 µM) | ~4.5 | ~3.0 |

| Data extracted from a study on nasal polyp-derived fibroblasts.[4] |

Signaling Pathways and Experimental Workflows

NF-κB Inhibition Pathway

HSP70 Induction Pathway

Experimental Workflow for Assessing Anti-inflammatory Effects

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

PGA2 Treatment: Prepare stock solutions of PGA2 in ethanol (B145695) or DMSO. Dilute to final concentrations in culture medium immediately before use. Pre-incubate cells with PGA2 for a specified time (e.g., 1-2 hours) before inflammatory stimulation.

-

LPS Stimulation: Stimulate cells with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce an inflammatory response.

Measurement of Cytokine Production (ELISA)

-

Sample Collection: After treatment and stimulation, collect the cell culture supernatant.

-

ELISA Procedure: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions. Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

Western Blot for IκBα Degradation and p65 Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Extract Preparation: Following treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin (B1667282) or a radioactive isotope (e.g., [γ-³²P]ATP).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe.

-

Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: If using a biotinylated probe, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence. If using a radioactive probe, expose the gel to X-ray film.

Quantitative Real-Time PCR (qPCR) for HSP70 mRNA Expression

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells using a suitable RNA extraction kit. Synthesize cDNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for HSP70 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative fold change in HSP70 mRNA expression using the ΔΔCt method.

Conclusion

Prostaglandin A2 demonstrates significant potential as an anti-inflammatory agent through its modulation of the NF-κB and HSP70 pathways. The data and protocols presented in this guide offer a foundational resource for further investigation into the therapeutic applications of PGA2 and related compounds. Future research should focus on obtaining more extensive quantitative data for PGA2 across various inflammatory models and cell types to fully elucidate its efficacy and mechanism of action. The detailed methodologies provided herein will facilitate standardized and reproducible research in this promising area of drug discovery.

References

- 1. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin A2 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) A2 (PGA2), a member of the cyclopentenone prostaglandin family, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through distinct signaling pathways. This technical guide provides a comprehensive overview of the current state of PGA2 research in oncology, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its key signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanisms of Action

PGA2 exerts its anti-cancer effects through two primary mechanisms: induction of apoptosis and cell cycle arrest. These processes are initiated through complex signaling cascades that can be both dependent and independent of key cellular regulators like the tumor suppressor p53.

Induction of Apoptosis

PGA2 is a potent inducer of apoptosis in various cancer cells.[1] This programmed cell death is triggered through multiple pathways, highlighting the compound's versatility in overcoming cancer cell survival mechanisms.

-

p53-Dependent Apoptosis: In cancer cells with wild-type p53, such as the HCT116 colorectal carcinoma cell line, PGA2 induces apoptosis through the activation of a DNA-PKcs-p53-DR5 signaling cascade.[1] DNA damage induced by PGA2 activates DNA-dependent protein kinase (DNA-PKcs), which in turn phosphorylates and activates p53. Activated p53 then acts as a transcription factor, upregulating the expression of Death Receptor 5 (DR5). Increased DR5 expression leads to the activation of the extrinsic apoptosis pathway, culminating in caspase activation and cell death.[1]

-

p53-Independent Apoptosis: PGA2 can also induce apoptosis in cancer cells lacking functional p53.[2] In HCT116 p53-null cells, PGA2 triggers apoptosis through a pathway involving the activating transcription factor 4 (ATF4) and the C/EBP homologous protein (CHOP). This leads to the upregulation of DR5 and subsequent caspase-dependent apoptosis, demonstrating an alternative route to cell death in p53-deficient tumors.

-

Caspase-Dependent and -Independent Apoptosis: The apoptotic response to PGA2 can be either caspase-dependent or -independent, depending on the cancer cell type. For instance, in HCT116 cells, PGA2-induced apoptosis is caspase-dependent.[1] Conversely, in hepatocellular carcinoma cell lines like Hep 3B and Hep G2, PGA2 induces apoptosis through a caspase-independent pathway.[2]

Cell Cycle Arrest

PGA2 effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[3][4] This cytostatic effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

-

Downregulation of Cyclin D1 and CDK4: In breast carcinoma (MCF-7) and non-small-cell lung carcinoma (H1299) cells, PGA2 treatment leads to a significant decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4).[3][4][5] This reduction is not due to decreased transcription of the cyclin D1 gene but rather to a decrease in the stability of its mRNA.[6][7]

-

Upregulation of p21: Concurrently with the downregulation of cyclin D1 and cdk4, PGA2 treatment increases the expression of the cyclin-dependent kinase inhibitor p21.[3][4] The upregulation of p21 contributes to the inhibition of cdk2 activity, further blocking cell cycle progression.[3][4] The retinoblastoma protein (Rb), a critical substrate of G1 CDKs, remains in its active, underphosphorylated state, preventing the transition from G1 to S phase.[3] This mechanism of G1 arrest has been shown to be independent of the cellular p53 status.[3][4]

Heat Shock Response

PGA2 treatment has been shown to induce the expression of heat shock proteins (HSPs), particularly HSP70, in cancer cells.[1] This response is mediated by the activation of the heat shock transcription factor (HSF). The induction of HSP70 appears to be linked to the anti-proliferative effects of PGA2.[1]

Quantitative Data on Anti-Tumor Efficacy

The anti-proliferative and pro-apoptotic effects of Prostaglandin A2 have been quantified in various cancer cell lines. The following tables summarize the available data.

| Cell Line | Cancer Type | Treatment | Duration | Effect | Reference |

| HeLa | Cervical Carcinoma | 20 µg/mL PGA2 | 24 hours | Cell numbers reduced to 75% of control | [4] |

| HeLa | Cervical Carcinoma | 20 µg/mL PGA2 | 48 hours | Cell numbers reduced to 61% of control | [4] |

| MCF-7 | Breast Carcinoma | 20 µg/mL PGA2 | 24 hours | Cell numbers reduced to 48% of control | [4] |

| MCF-7 | Breast Carcinoma | 20 µg/mL PGA2 | 48 hours | Cell numbers reduced to 20% of control | [4] |

| H1299 | Non-small-cell Lung Carcinoma | 30-40 µM PGA2 | 24 hours | ~80% decrease in cyclin D1 mRNA levels | [5] |

| HCT116 (p53+/+) | Colorectal Carcinoma | 10 µg/mL PGA2 | 12 hours | ~20% Annexin V positive cells | [1] |

| HCT116 (p53+/+) | Colorectal Carcinoma | 15 µg/mL PGA2 | 12 hours | ~35% Annexin V positive cells | [1] |

| HCT116 (p53-/-) | Colorectal Carcinoma | 10-15 µg/mL PGA2 | 12 hours | Minimal increase in Annexin V positive cells | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Prostaglandin A2's effects on cancer cells.

Cell Culture and PGA2 Treatment

-

Cell Lines: HCT116 (human colorectal carcinoma, p53 wild-type and p53-null), H1299 (human non-small-cell lung carcinoma), HeLa (human cervical carcinoma), and MCF-7 (human breast carcinoma) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

PGA2 Preparation and Application: Prostaglandin A2 (from a supplier such as Cayman Chemical) is dissolved in a suitable solvent like ethanol (B145695) or DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10-40 µM or 10-20 µg/mL). Control cells are treated with an equivalent amount of the vehicle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is adapted from studies on HCT116 cells.[1]

-

Cell Seeding: Seed 4 x 10^5 HCT116 cells per well in a 6-well plate and allow them to adhere overnight.

-

PGA2 Treatment: Treat the cells with the desired concentrations of PGA2 (e.g., 10 µg/mL and 15 µg/mL) or vehicle control for a specified time (e.g., 12 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., from a kit like the FITC Annexin V Apoptosis Detection Kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a general procedure applicable to cell lines like H1299, HeLa, and MCF-7.

-

Cell Seeding and Treatment: Seed cells in culture dishes and treat with PGA2 (e.g., 30 µM for H1299 cells) or vehicle for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-